1-benzyl-4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
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Description
1-benzyl-4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C25H23ClN6O and its molecular weight is 458.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of compounds structurally related to "(4-benzylpiperazin-1-yl)(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone" is in the synthesis of new pyridine derivatives with potential antimicrobial activities. Patel, Agravat, and Shaikh (2011) reported the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their derivatives, demonstrating variable and modest activity against bacteria and fungi. This highlights the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
The structural analysis of related compounds provides insight into their potential pharmaceutical applications. Revathi et al. (2015) detailed the crystal structure of a related adduct, showcasing the dihedral angles and intermolecular interactions that contribute to its stability and potential reactivity. This type of analysis is crucial for understanding how such compounds might interact with biological targets (Revathi et al., 2015).
Central Nervous System Receptor Affinity
Compounds with a benzylpiperazine moiety have been explored for their potential interaction with central nervous system (CNS) receptors. Beduerftig, Weigl, and Wünsch (2001) described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine, leading to the discovery of derivatives with promising interaction with σ1-receptors. This suggests the application of such compounds in developing treatments for CNS disorders (Beduerftig, Weigl, & Wünsch, 2001).
Endocannabinoid System Modulation
Another significant area of application is the modulation of the endocannabinoid system. Morera et al. (2012) synthesized a series of benzotriazol-1-yl carboxamide scaffold bearing compounds, including benzylpiperazin-1-yl)methanones, and evaluated them as inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Their findings on the compounds' inhibitory activity and selectivity toward these enzymes underscore their potential in developing treatments for conditions associated with the endocannabinoid system (Morera et al., 2012).
Corrosion Inhibition
The application extends beyond pharmaceuticals into materials science, where derivatives of the compound have been investigated as corrosion inhibitors. Ma et al. (2017) studied the effectiveness of triazole derivatives as corrosion inhibitors for mild steel in acidic media, indicating the broader utility of such compounds in protecting materials from corrosion (Ma et al., 2017).
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c26-21-8-10-22(11-9-21)32-24(20-7-4-12-27-17-20)23(28-29-32)25(33)31-15-13-30(14-16-31)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRKQBPPPLNDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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